molecular formula C9H11BrO5S B12078834 Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

Cat. No.: B12078834
M. Wt: 311.15 g/mol
InChI Key: LGDWRBXEBUCKOB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . This particular compound features a bromine atom, a hydroxyl group, and a methoxyethoxy substituent, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate typically involves the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with 2-methoxyethanol under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the methoxyethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Amines or thiols, potassium carbonate (K2CO3) as base, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Methyl 4-bromo-3-oxo-5-(2-methoxyethoxy)thiophene-2-carboxylate.

    Reduction: Methyl 3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate.

    Substitution: Methyl 4-substituted-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group may facilitate binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the methoxyethoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₁₃BrO₅S
  • Molecular Weight : 305.18 g/mol
  • CAS Number : 123342-03-0
  • Solubility : Sparingly soluble in water (0.95 g/L at 25°C)

Synthesis

The synthesis of this compound typically involves the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with suitable alkylating agents, such as 2-methoxyethanol. This method has been documented in various studies focusing on thiophene derivatives.

Biological Activity

Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Thiophene derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that related compounds exhibited IC50 values as low as 0.003 µM against cancer cell lines such as human lung adenocarcinoma (LXFA 629) and melanoma (MEXF 462) .
  • Antimicrobial Properties : Several thiophene derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .
  • Anti-inflammatory Effects : Compounds similar to this compound have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Study 1: Anticancer Activity

A series of experiments were conducted on various thiophene derivatives, including methyl 4-bromo-3-hydroxythiophene compounds. The results indicated significant cytotoxic effects against multiple human cancer cell lines, with IC50 values ranging from 1.143 µM to 9.27 µM across different cell types (e.g., colon adenocarcinoma HT29, ovarian adenocarcinoma OVXF 899) .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial efficacy of methyl 4-bromo-3-hydroxythiophene derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that certain modifications to the thiophene structure enhanced antimicrobial potency, highlighting the importance of structural variations in biological activity .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerHuman colon adenocarcinoma HT291.143
AnticancerOvarian adenocarcinoma OVXF 8999.27
AntibacterialStaphylococcus aureusNot specified
AntifungalCandida albicansNot specified

Properties

Molecular Formula

C9H11BrO5S

Molecular Weight

311.15 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C9H11BrO5S/c1-13-3-4-15-9-5(10)6(11)7(16-9)8(12)14-2/h11H,3-4H2,1-2H3

InChI Key

LGDWRBXEBUCKOB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=C(S1)C(=O)OC)O)Br

Origin of Product

United States

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